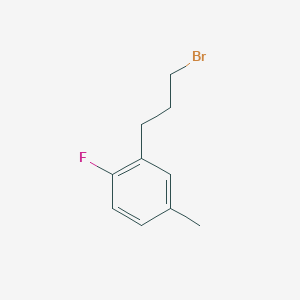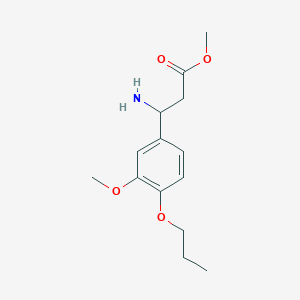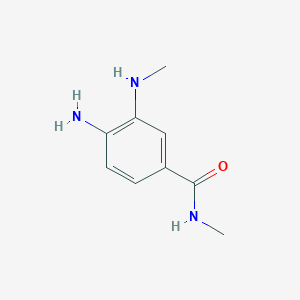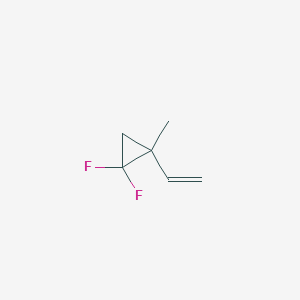
2-(3-Bromopropyl)-1-fluoro-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropyl)-1-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromopropyl group, a fluoro group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene typically involves the bromination of 1-fluoro-4-methylbenzene followed by a nucleophilic substitution reaction. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography are common to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of 2-(3-Hydroxypropyl)-1-fluoro-4-methylbenzene or 2-(3-Cyanopropyl)-1-fluoro-4-methylbenzene.
Elimination: Formation of 1-fluoro-4-methylstyrene.
Oxidation: Formation of 2-(3-Bromopropyl)-1-fluoro-4-methylbenzoic acid.
Scientific Research Applications
2-(3-Bromopropyl)-1-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
- 2-(3-Bromopropyl)-1-chloro-4-methylbenzene
- 2-(3-Bromopropyl)-1-fluoro-4-ethylbenzene
- 2-(3-Bromopropyl)-1-fluoro-4-nitrobenzene
Comparison: Compared to its analogs, 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene is unique due to the presence of both a fluoro and a methyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a compound of significant interest in various research domains.
Properties
Molecular Formula |
C10H12BrF |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-4-5-10(12)9(7-8)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
SQEAOEXFSNBXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CCCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-((4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)amino)quinazolin-6-yl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea](/img/structure/B8640683.png)








